molecular formula C16H11Cl3N4O2 B2380094 (4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one CAS No. 320419-34-9

(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2380094
CAS No.: 320419-34-9
M. Wt: 397.64
InChI Key: QCKWGEMRDYZMCH-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C16H11Cl3N4O2 and its molecular weight is 397.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A prominent area of research involving compounds similar to (4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is in the field of anticancer and antimicrobial applications. For instance, a study focused on synthesizing and analyzing related compounds revealed significant potency against cancer cell lines and pathogenic strains, underscoring their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021). Similarly, other research has delved into the antimicrobial properties of analogous compounds, highlighting their effectiveness in combating various bacterial and fungal infections (Patel, Patel, & Barat, 2010).

Spectroscopic and Structural Analysis

Research has also focused on the spectroscopic and structural analysis of compounds related to this compound. For example, studies have been conducted to understand the molecular structure and bonding characteristics of such compounds through various spectroanalytical techniques like FT-IR, NMR, and mass spectrometry. This kind of research is fundamental in understanding the chemical nature and potential applications of these compounds (Khalifa, Al-Omar, & Nossier, 2017).

Molecular Docking Studies

Molecular docking studies are another significant area of research related to these compounds. Such studies involve predicting how a compound will interact with a biological target, which is crucial for drug development and understanding the biological activities of these compounds. Research in this area provides insights into the potential pharmaceutical applications of these compounds (Viji et al., 2020).

Biological Effects and Anticancer Activity

Further investigations have been carried out to explore the biological effects of compounds analogous to this compound, particularly their anticancer activities. These studies have shown that some derivatives exhibit higher anticancer activity than reference drugs, indicating their potential as novel anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c17-12-3-1-4-13(18)11(12)9-25-21-8-10-7-20-23(16(10)24)15-6-2-5-14(19)22-15/h1-8,20H,9H2/b21-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLOYDWPHSBRMZ-ODCIPOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CNN(C2=O)C3=NC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CNN(C2=O)C3=NC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.